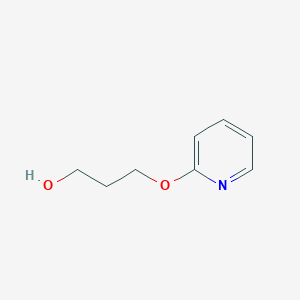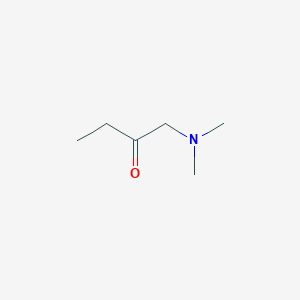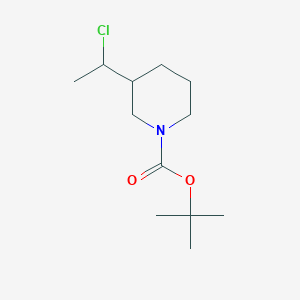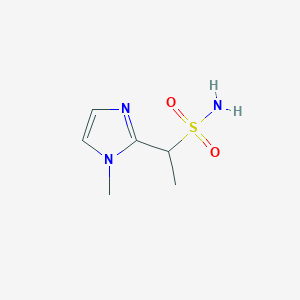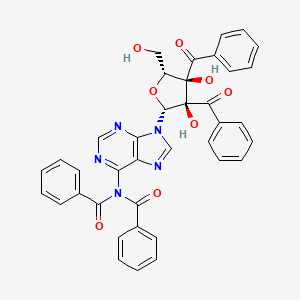
6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered oxygen-containing rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- typically involves the chlorination of the corresponding pyran derivative. One common method is the reaction of 2H-pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Carboxylic Acid: Formed through hydrolysis.
Alcohols or Aldehydes: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A precursor in the synthesis of the carbonyl chloride compound.
3,4-Dihydro-2H-pyran: A related pyran derivative with different substituents.
2H-Pyran-2-one, 6-heptyl-5,6-dihydro-: Another pyran derivative with distinct functional groups.
Uniqueness
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in organic synthesis and medicinal chemistry set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
97424-78-7 |
|---|---|
Molekularformel |
C8H10Cl2O2 |
Molekulargewicht |
209.07 g/mol |
IUPAC-Name |
6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
ASPQYZAUAABCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(CC1)(C)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



